molecular formula C6H13BrO B1376743 1-Bromo-3-methoxy-2,2-dimethylpropane CAS No. 261528-87-4

1-Bromo-3-methoxy-2,2-dimethylpropane

Cat. No.: B1376743
CAS No.: 261528-87-4
M. Wt: 181.07 g/mol
InChI Key: ZCRTXYSRGBYQMD-UHFFFAOYSA-N
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Description

1-Bromo-3-methoxy-2,2-dimethylpropane is an organic compound with the molecular formula C6H13BrO. It is characterized by the presence of a bromine atom, a methoxy group, and two methyl groups attached to a propane backbone. This compound is used in various chemical reactions and has applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-methoxy-2,2-dimethylpropane can be synthesized through the bromination of 3-methoxy-2,2-dimethylpropane. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The process includes the bromination of 3-methoxy-2,2-dimethylpropane followed by purification steps such as distillation and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-methoxy-2,2-dimethylpropane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in solvents like ethanol or water.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Major Products:

    Nucleophilic Substitution: Depending on the nucleophile, products can include 3-methoxy-2,2-dimethylpropanol, 3-methoxy-2,2-dimethylpropionitrile, or 3-methoxy-2,2-dimethylpropylamine.

    Elimination Reactions: The major product is typically 3-methoxy-2,2-dimethylpropene.

Scientific Research Applications

1-Bromo-3-methoxy-2,2-dimethylpropane is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Material Science: It is employed in the preparation of polymers and other advanced materials.

    Biological Studies: The compound is used in biochemical research to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-Bromo-3-methoxy-2,2-dimethylpropane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

    1-Bromo-2,2-dimethylpropane:

    3-Bromo-2,2-dimethylpropane: This compound has a bromine atom at a different position compared to 1-Bromo-3-methoxy-2,2-dimethylpropane.

Uniqueness: this compound is unique due to the presence of both a bromine atom and a methoxy group, which provides distinct reactivity and synthetic utility. The combination of these functional groups allows for versatile chemical transformations and applications in various fields of research.

Properties

IUPAC Name

1-bromo-3-methoxy-2,2-dimethylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO/c1-6(2,4-7)5-8-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRTXYSRGBYQMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261528-87-4
Record name 1-bromo-3-methoxy-2,2-dimethylpropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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